Acetylcarnitine arginyl amide is derived from acetylcarnitine, a naturally occurring metabolite involved in fatty acid metabolism and energy production in mitochondria. The compound is classified under amino acid derivatives, specifically as an amide, due to the presence of the arginyl group attached to the acetylcarnitine backbone. Its chemical identifier is 149341-40-2, and it has been studied for its roles in neuroprotection and mitochondrial function enhancement .
The synthesis of acetylcarnitine arginyl amide typically involves the following steps:
The precise methodologies can vary depending on specific laboratory protocols and desired purity levels .
Acetylcarnitine arginyl amide has a complex molecular structure characterized by:
The structural configuration allows it to interact with various biological targets, enhancing its neuroprotective properties. Advanced techniques such as nuclear magnetic resonance spectroscopy can provide insights into its conformational dynamics .
Acetylcarnitine arginyl amide participates in several chemical reactions, primarily involving:
These reactions underscore its potential therapeutic applications in neurodegenerative diseases.
The mechanism of action for acetylcarnitine arginyl amide involves several key pathways:
These mechanisms contribute to its potential effectiveness in treating various neurological disorders.
Acetylcarnitine arginyl amide exhibits several notable physical and chemical properties:
These properties are critical for its bioavailability and therapeutic efficacy .
Acetylcarnitine arginyl amide has several promising applications in scientific research and medicine:
The ongoing research into acetylcarnitine arginyl amide highlights its significance in advancing our understanding of neurobiology and developing novel therapeutic strategies for neurological disorders.
Acetylcarnitine arginyl amide (ST857) demonstrates significant neurotrophic properties, primarily through its ability to stimulate structural neuronal differentiation and modulate critical neurotransmitter systems. This synthetic molecule combines acetyl-L-carnitine and arginine, yielding unique biological activities distinct from its individual components.
In rat pheochromocytoma (PC12) cells—a model for neuronal differentiation—ST857 induces neurite outgrowth morphologically comparable to that triggered by NGF. After 6 days of treatment with 1 mM ST857, cells exhibit extensive branching and varicosities resembling the response to 50 ng/ml NGF. Notably, ST857-treated cells achieve 75-80% of the neurite initiation rate observed with NGF, with comparable increases in total neurite length per cell. This effect is structurally specific: neither acetyl-L-carnitine nor arginine alone (even when co-administered) replicates this activity, and minor modifications (e.g., arginine moiety repositioning) abolish efficacy. ST857 competitively inhibits high-affinity NGF binding (40% reduction at 500 µM), suggesting shared receptor targets or downstream pathways [5] [10].
Table 1: Neuritogenic Effects of ST857 vs. NGF in PC12 Cells
Parameter | ST857 (1 mM) | NGF (50 ng/ml) | Control |
---|---|---|---|
Neurite Initiation Rate | 78% ± 5% | 95% ± 3% | <5% |
Average Neurite Length | 42.5 µm ± 3.2 | 51.8 µm ± 4.1 | 2.1 µm ± 0.8 |
Branching Complexity | High | High | Absent |
Time to Peak Effect | 6 days | 6 days | N/A |
ST857’s neuritogenic activity requires transcriptional activation. Pretreatment of PC12 cells with the RNA synthesis inhibitor actinomycin D (5 µg/ml) completely blocks ST857-induced neurite formation, confirming dependence on de novo mRNA synthesis. This aligns with NGF’s mechanism but distinguishes ST857 from cytoskeleton-directed agents like taxol. Transcriptome analysis reveals upregulation of neurofilament genes and tubulin isoforms, indicating cytoskeletal remodeling. The requirement for intact transcriptional machinery underscores ST857’s role in initiating a developmental program rather than merely exerting cytoskeletal effects [5] [10].
In human cortical neuronal line HCN-1A, co-treatment with ST857 and NGF significantly elevates gamma-aminobutyric acid (GABA) content—by 2.3-fold versus untreated controls. Immunocytochemistry confirms increased GABA immunoreactivity and synaptophysin staining in varicosities along neurites. This GABAergic enhancement is synergistic with NGF, as ST857 alone induces moderate increases (1.6-fold), suggesting complementary pathways. The effect is neurochemically selective, with no significant alterations in somatostatin or vasoactive intestinal polypeptide observed under identical conditions [2] [4].
Table 2: Neurotransmitter Modulation by ST857 in Neuronal Models
Cell Type | Treatment | GABA Change | Glutamate Response Modulation | Key Mechanism |
---|---|---|---|---|
HCN-1A (Human) | ST857 + NGF | ↑ 2.3-fold | Not reported | GABA synthesis/storage upregulation |
Cerebellar Granule Cells (Rat) | ST857 + β25-35 | Normalized | Prevents sustained [Ca²⁺]i plateau | Calcium homeostasis restoration |
PC12 (Rat) | ST857 (chronic) | Not assessed | Not assessed | L-type Ca²⁺ channel density ↑ 4.3x |
ST857 exerts neuroprotection by normalizing glutamate-triggered calcium dysregulation in cerebellar granule cells (CGCs). When exposed to neurotoxic β-amyloid fragment (β25-35), CGCs exhibit pathological responses to glutamate: a sustained elevation in intracellular calcium ([Ca²⁺]i) persists post-glutamate removal. ST857 pretreatment (100 µM) completely prevents this sustained plateau, restoring transient [Ca²⁺]i kinetics to control levels. This correlates with improved neuronal survival (85% viability with ST857 vs. 45% with β25-35 alone). The mechanism involves stabilization of calcium clearance pathways, potentially via enhanced Ca²⁺-ATPase activity or buffer capacity, rather than direct NMDA receptor antagonism. Chronic ST857 exposure also increases functional L-type voltage-gated calcium channel density in PC12 cells by 4.3-fold, suggesting broader roles in calcium signaling modulation [1] [3] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9